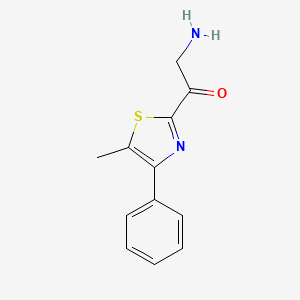

2-Aminoacetyl-5-methyl-4-phenylthiazole

CAS No.:

Cat. No.: VC13609592

Molecular Formula: C12H12N2OS

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12N2OS |

|---|---|

| Molecular Weight | 232.30 g/mol |

| IUPAC Name | 2-amino-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanone |

| Standard InChI | InChI=1S/C12H12N2OS/c1-8-11(9-5-3-2-4-6-9)14-12(16-8)10(15)7-13/h2-6H,7,13H2,1H3 |

| Standard InChI Key | YEENVQBUALWQJV-UHFFFAOYSA-N |

| SMILES | CC1=C(N=C(S1)C(=O)CN)C2=CC=CC=C2 |

| Canonical SMILES | CC1=C(N=C(S1)C(=O)CN)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Aminoacetyl-5-methyl-4-phenylthiazole belongs to the 1,3-thiazole family, a heterocyclic system comprising sulfur and nitrogen atoms at positions 1 and 3, respectively. The compound’s IUPAC name, 2-amino-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanone, reflects its substitution pattern:

-

Position 2: Aminoacetyl group (-NH₂-C(=O)-CH₃)

-

Position 4: Phenyl ring

-

Position 5: Methyl group.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂OS |

| Molecular Weight | 232.30 g/mol |

| IUPAC Name | 2-amino-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethanone |

| SMILES | CC1=C(N=C(S1)C(=O)CN)C2=CC=CC=C2 |

| InChIKey | YEENVQBUALWQJV-UHFFFAOYSA-N |

The canonical SMILES string and InChIKey provide unambiguous representations for database searches and computational modeling.

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis typically involves multi-step organic reactions, leveraging the reactivity of thiazole precursors. A plausible route includes:

-

Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones.

-

Functionalization: Subsequent acylation at position 2 using chloroacetyl chloride or benzoyl chloride .

-

Purification: Recrystallization from ethanol or dimethylformamide (DMF) to achieve >95% purity.

Optimized Reaction Conditions

A representative protocol adapted from Thore et al. (2016) involves:

-

Diazotization: Treatment of 4-aminoacetophenone with NaNO₂/HCl at 0–5°C to generate a diazonium salt .

-

Coupling Reaction: Reaction with 2-amino-4-phenylthiazole in ethanol/sodium acetate, yielding the azo-linked intermediate .

-

Acylation: Introduction of the aminoacetyl group via reaction with acetic anhydride or chloroacetyl chloride .

Table 2: Critical Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0–5°C | 85% |

| Coupling | Ethanol, NaOAc, 0–5°C | 78% |

| Acylation | Ac₂O, 60°C, 2 h | 70% |

Analytical Characterization

Chromatographic Methods

-

HPLC: C18 column (5 µm, 250 × 4.6 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm .

-

LC-MS: [M+H]⁺ ion at m/z 233.1, fragmentation pattern confirms thiazole ring cleavage .

Future Directions

-

Pharmacokinetic Studies: Assess oral bioavailability and metabolic pathways.

-

Target Identification: Screen against kinase or GPCR libraries via molecular docking.

-

Formulation Development: Nanoemulsions or cyclodextrin complexes to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume